3,5-Dichlorobenzenesulfonyl chloride
Description
Contextual Significance of Sulfonyl Chlorides in Organic Chemistry
Sulfonyl chlorides (RSO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (>S(=O)₂) attached to a chlorine atom. They are highly valued in organic synthesis primarily due to the reactivity of the sulfur-chlorine bond. The sulfonyl group is strongly electron-withdrawing, which renders the sulfur atom highly electrophilic and makes the chloride ion an excellent leaving group. fiveable.me
This inherent reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles. fiveable.me For instance, their reaction with alcohols yields sulfonate esters, while their reaction with amines produces sulfonamides. fiveable.mewikipedia.org These reactions are fundamental in synthetic chemistry for several reasons:
Formation of Stable Moieties: The resulting sulfonamide and sulfonate ester groups are generally stable under various reaction conditions, making them robust components in multi-step syntheses.
Protecting Groups: The sulfonyl group can be used as a protecting group for amines and alcohols.
Intermediates in Synthesis: Sulfonyl chlorides are crucial intermediates in the production of dyes, pigments, and pharmaceuticals. quora.com Many therapeutic agents, including antibiotics, contain a sulfonamide functional group, which is often installed using a sulfonyl chloride precursor. fiveable.me
Overview of Halogenated Benzenesulfonyl Chlorides in Synthetic Methodologies
The introduction of halogen atoms onto the benzene (B151609) ring of benzenesulfonyl chlorides significantly modulates their chemical properties and synthetic utility. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect. In compounds like 3,5-Dichlorobenzenesulfonyl chloride, the two chlorine atoms enhance the electrophilicity of the sulfonyl sulfur atom, making the molecule more reactive towards nucleophiles compared to its non-halogenated counterpart.
This enhanced reactivity is a key feature in synthetic methodologies. Furthermore, halogenated benzenesulfonyl chlorides serve as versatile platforms for introducing halogenated aryl moieties into target molecules. This is particularly valuable in medicinal chemistry, where the incorporation of halogens can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Research has also shown that (poly)halogenated benzenesulfonyl chlorides can be used in palladium-catalyzed reactions for the synthesis of halo-substituted arylated heteroarenes and alkenes, which are important molecular bricks for biochemists and materials scientists. grafiati.com
Research Trajectories and Future Perspectives for this compound
This compound is a specific halogenated benzenesulfonyl chloride that serves as a valuable reagent in diverse research applications. Its distinct 1,3,5-substitution pattern provides a unique steric and electronic profile that chemists can exploit to build complex molecules.
Detailed Research Findings:
Current research demonstrates the utility of this compound as a key intermediate in the synthesis of a variety of compounds. alfa-chemical.com It is employed in the preparation of small molecules, peptides, and polymers such as polyurethanes and polyamides. alfa-chemical.com Its strong electrophilic nature makes it an effective reagent for creating sulfonamides and other sulfonyl derivatives. cymitquimica.com A notable application is in the field of enantioselective catalysis, where it has been used to modify the backbone of stereodynamic diphosphine ligands. chemicalbook.com These modified ligands are instrumental in developing catalysts for producing single-enantiomer products, a critical need in the pharmaceutical industry.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 705-21-5 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₆H₃Cl₃O₂S | sigmaaldrich.comnih.gov |
| Molecular Weight | 245.51 g/mol | sigmaaldrich.com |
| Melting Point | 32-35 °C | sigmaaldrich.comchemicalbook.com |
| Density | 1.636 g/cm³ | alfa-chemical.com |
| InChI Key | RJSQINMKOSOUGT-UHFFFAOYSA-N | sigmaaldrich.comchemeo.com |
| SMILES | Clc1cc(Cl)cc(c1)S(Cl)(=O)=O | sigmaaldrich.com |
| Application Area | Description | Reference |
|---|---|---|
| Bioactive Compounds | Used as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. | alfa-chemical.com |
| Polymer Synthesis | Acts as a monomer or reagent in the preparation of polymers like polyurethanes and polyamides. | alfa-chemical.com |
| Organometallic Chemistry | Employed in the synthesis of organometallic complexes and modification of ligands for catalysis. | alfa-chemical.comchemicalbook.com |
| General Organic Synthesis | A versatile building block for creating complex small molecules, peptides, and proteins. | alfa-chemical.com |
Future Perspectives:
The future research trajectories for this compound are promising. Its established role as a versatile building block suggests its continued use in the discovery of novel therapeutic agents. The specific dichlorophenylsulfonyl moiety can be systematically incorporated into compound libraries for drug screening, where the chlorine atoms can form specific halogen bonds with protein targets, potentially enhancing potency and selectivity. In materials science, its use in polymer synthesis could be expanded to create functional polymers with tailored thermal, mechanical, or optical properties. Furthermore, as the demand for more efficient and selective catalysts grows, the application of this compound in designing sophisticated ligands for asymmetric catalysis is expected to increase.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQINMKOSOUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334940 | |
| Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-21-5 | |
| Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Dichlorobenzenesulfonyl Chloride and Its Precursors
Established Synthetic Routes to 3,5-Dichlorobenzenesulfonyl Chloride
The traditional synthesis of aromatic sulfonyl chlorides relies on electrophilic aromatic substitution and reactions of pre-functionalized precursors. These methods are well-established but can be limited by issues of regioselectivity and harsh reaction conditions. researchgate.net
The direct synthesis of an aryl sulfonyl chloride from a phenol (B47542) via chlorosulfonation is not a standard transformation. Phenols readily react with sulfonyl chlorides to form sulfonate esters. researchgate.net The established and industrially relevant method for preparing this compound is the direct chlorosulfonation of 1,3-dichlorobenzene (B1664543).
In this electrophilic aromatic substitution reaction, 1,3-dichlorobenzene is treated with an excess of chlorosulfonic acid. The two chlorine atoms on the aromatic ring are meta-directing and deactivating, which guides the incoming chlorosulfonyl group (-SO₂Cl) to position 5, yielding the desired product. The reaction is typically performed at controlled temperatures to minimize side reactions. An automated continuous-flow process has been developed for the production of aryl sulfonyl chlorides, which allows for safer handling of hazardous reagents like chlorosulfonic acid and improved control over reaction parameters. mdpi.com
Table 1: Reaction Parameters for Chlorosulfonation of an Aromatic Precursor
| Parameter | Condition | Purpose |
|---|---|---|
| Reactant | 1,3-Dichlorobenzene | Aromatic precursor |
| Reagent | Chlorosulfonic Acid (ClSO₃H) | Provides the -SO₂Cl group |
| Temperature | Controlled (e.g., 0-25 °C) | To manage reaction rate and prevent side-product formation |
Beyond direct chlorosulfonation, several other classical methods exist for the preparation of aromatic sulfonyl halides.
Sandmeyer-Type Reaction: This approach utilizes anilines as starting materials. The aniline (B41778) (e.g., 3,5-dichloroaniline) is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid like HCl). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the formation of the sulfonyl chloride. researchgate.netacs.org This method is particularly useful for accessing substitution patterns that are not easily achieved through direct electrophilic substitution. nih.gov Recent advancements have utilized stable sulfur dioxide surrogates like DABSO to make the procedure more manageable. organic-chemistry.org
Oxidative Chlorination: This method involves the oxidation of organosulfur compounds, such as thiols or disulfides, in the presence of a chlorine source. nih.gov For example, thiols can be treated with reagents like N-chlorosuccinimide or even sodium hypochlorite (B82951) (bleach) to yield the corresponding sulfonyl chloride. organic-chemistry.org Green chemistry approaches have been developed using oxone and a chloride source (like KCl) in water, offering an environmentally benign route to sulfonyl chlorides from thiols and disulfides. rsc.org
From Sulfonic Acids: Aromatic sulfonic acids or their salts can be converted to sulfonyl chlorides by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a common final step if the sulfonic acid is prepared first via sulfonation.
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more versatile, selective, and milder reaction conditions.
A significant innovation in the synthesis of aryl sulfonyl chlorides is the use of palladium-catalyzed cross-coupling reactions. This approach circumvents the regioselectivity issues and harsh acidic conditions of traditional electrophilic aromatic substitution. nih.gov
In a key example, arylboronic acids undergo a Suzuki-Miyaura type cross-coupling with a sulfur dioxide surrogate. The reaction uses a palladium catalyst to form a carbon-sulfur bond, which is a departure from the typical carbon-carbon bonds formed in such couplings. This method exhibits high functional group tolerance and is inherently regioselective, as the position of the sulfonyl chloride group is dictated by the position of the boronic acid on the starting material. This allows for the synthesis of isomers that are inaccessible via classical methods. nih.gov
Table 2: Components of Palladium-Catalyzed Chlorosulfonylation
| Component | Example | Role |
|---|---|---|
| Aryl Source | 3,5-Dichlorophenylboronic acid | Provides the aromatic scaffold with defined regiochemistry |
| SO₂Cl Source | Phenyl chlorosulfate | Acts as a synthon for the sulfonyl chloride group |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | Facilitates the C-S cross-coupling reaction |
The synthesis of analogues of this compound, where the substitution pattern or functional groups are varied, requires precise control over the reaction selectivity.
Regioselectivity: This refers to the control of the position of substitution on the aromatic ring. As noted, classical electrophilic aromatic substitution is governed by the directing effects of existing substituents, which limits the possible isomers. nih.gov In contrast, modern palladium-catalyzed methods, which build the molecule from pre-functionalized components (like an arylboronic acid), offer near-perfect regiocontrol, enabling the synthesis of a much wider array of specifically substituted analogues. nih.gov
Chemoselectivity: This is the ability to react with one functional group in the presence of another. The development of mild reaction conditions is crucial for chemoselectivity. For instance, palladium-catalyzed methods tolerate a variety of sensitive functional groups like esters and ethers, which might not be stable under the strongly acidic conditions of classical chlorosulfonation. nih.gov This allows for the synthesis of more complex and functionalized analogues without the need for extensive protecting group strategies.
Purification and Isolation Techniques for Research Applications
The isolation and purification of this compound must account for its chemical properties. It is a low-melting solid (m.p. 32-35 °C) and is reactive towards nucleophiles, including water. sigmaaldrich.com
A common isolation procedure following synthesis involves quenching the reaction mixture in ice-cold water. mdpi.com The sulfonyl chloride, being largely insoluble in water, precipitates as a solid. This solid can then be collected by vacuum filtration. This process also serves to decompose any remaining reactive chlorinating or sulfonating agents.
For further purification, recrystallization is a standard technique for solid compounds. mt.com The choice of solvent is critical: an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. mt.com For a relatively non-polar compound like this compound, a non-polar solvent such as hexane (B92381) or a mixture of hexanes and a slightly more polar solvent could be effective. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration. mt.com
While chromatography is a powerful purification tool, some aryl sulfonyl chlorides, particularly those with electron-withdrawing groups, can be unstable and decompose on silica (B1680970) gel. nih.gov Therefore, non-chromatographic methods like recrystallization are often preferred.
Reactivity and Mechanistic Studies of 3,5 Dichlorobenzenesulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group in 3,5-Dichlorobenzenesulfonyl chloride is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility in synthesizing a range of important organic compounds.
Synthesis of Sulfonate Esters with Alcohol Nucleophiles
Similar to amines, alcohols can act as nucleophiles and react with this compound to produce sulfonate esters. This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgulethbridge.ca The resulting 3,5-dichlorobenzenesulfonate esters (often called "dichlorobenzenesulfonates") are analogous to the more commonly used tosylates and mesylates. libretexts.orgresearchgate.net
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine. libretexts.orgyoutube.com The alcohol's oxygen atom attacks the sulfonyl chloride's sulfur atom. The base facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by neutralizing the HCl byproduct. youtube.com A key feature of this reaction is that the stereochemistry at the alcohol's carbon atom is retained because the C-O bond of the alcohol is not broken during the process. libretexts.org
The mechanism proceeds via a nucleophilic attack by the alcohol on the sulfur atom, followed by elimination of the chloride ion. The protonated ester intermediate is then deprotonated by the base to yield the final sulfonate ester product.
| Alcohol Nucleophile | Product | Typical Base |
|---|---|---|
| Methanol (B129727) | Methyl 3,5-dichlorobenzenesulfonate | Pyridine |
| Ethanol | Ethyl 3,5-dichlorobenzenesulfonate | Pyridine |
| Generic Alcohol (R-OH) | Alkyl 3,5-dichlorobenzenesulfonate | Pyridine |
Coupling Reactions and Derivative Synthesis
Beyond simple substitution, this compound and its derivatives can participate in more complex carbon-carbon bond-forming reactions, which are essential for the construction of intricate molecular architectures.
Aryl Coupling Reactions for Complex Molecule Construction
Aryl sulfonyl chlorides have emerged as valuable coupling partners in palladium-catalyzed cross-coupling reactions. chemrevlett.com These reactions often proceed via a desulfonative pathway, where the sulfonyl chloride group is extruded as sulfur dioxide (SO₂), allowing the aryl group to couple with another partner. chemrevlett.com This provides an alternative to the more traditional use of aryl halides or triflates in reactions like the Suzuki-Miyaura or Heck couplings. chemrevlett.comwikipedia.orgdiva-portal.org
In a desulfonative Suzuki-Miyaura type reaction, this compound could potentially couple with an arylboronic acid in the presence of a palladium catalyst. researchgate.net The proposed mechanism involves the oxidative addition of the aryl sulfonyl chloride to a Pd(0) complex, followed by the extrusion of SO₂ to form an aryl-palladium(II) intermediate. This intermediate then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. chemrevlett.com
Similarly, in Heck-type reactions, an aryl palladium intermediate generated from the desulfonation of this compound could react with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The use of aryl chlorides as substrates in these coupling reactions has gained significant attention, and sulfonyl chlorides represent a related class of accessible starting materials. chemrevlett.comnih.gov
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles and strong bases. libretexts.org Their reaction with sulfonyl chlorides like this compound can lead to various products depending on the specific reagent and reaction conditions.
The primary reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a new carbon-sulfur bond. For instance, reaction with a Grignard reagent could potentially yield a sulfone (if the R-group from the Grignard reagent attaches to the sulfur) or other products resulting from further reactions. However, the high reactivity of Grignard and organolithium reagents can sometimes lead to complex product mixtures. chemistrysteps.com A related compound, 3,5-Dichlorobenzylmagnesium chloride, is a Grignard reagent used for forming carbon-carbon bonds.
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles. While specific quantitative kinetic and thermodynamic data for this particular compound are not extensively detailed in the available literature, general principles for analogous reactions provide significant insight.
For nucleophilic substitution reactions , the kinetics are typically second-order, depending on the concentration of both the sulfonyl chloride and the nucleophile (amine or alcohol). masterorganicchemistry.com The rate of reaction is influenced by several factors:
Nucleophilicity : Stronger nucleophiles (e.g., primary amines) will react faster than weaker ones.
Solvent : Polar aprotic solvents can accelerate Sₙ2-type reactions.
Steric Hindrance : Bulky substituents on either the nucleophile or the sulfonyl chloride can slow the reaction rate.
Thermodynamically, the formation of sulfonamides and sulfonate esters is generally an exothermic and favorable process. The formation of the strong S-N or S-O bond and the release of a stable chloride ion contribute to a negative Gibbs free energy change for the reaction.
For palladium-catalyzed coupling reactions , the kinetics are more complex, involving multiple steps in the catalytic cycle (oxidative addition, SO₂ extrusion, transmetalation, reductive elimination). diva-portal.org The rate-determining step can vary depending on the specific catalyst, ligands, and substrates used. These reactions are typically run at elevated temperatures, indicating a significant activation energy barrier. Thermodynamically, the formation of a stable C-C bond and gaseous SO₂ drives the reaction forward.
Theoretical and Computational Investigations of Reaction Mechanisms
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific theoretical and computational studies focused exclusively on the reaction mechanisms of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and activation energies, it appears that this compound has not been the specific subject of such dedicated mechanistic investigations.
The reactivity of sulfonyl chlorides as a class of compounds has been explored computationally, often focusing on aspects like their synthesis, solvolysis, and reactions with various nucleophiles. rsc.orgmdpi.commagtech.com.cn These general studies provide a foundational understanding of the factors influencing the reactivity of the sulfonyl chloride group. However, detailed computational analyses that would elucidate the specific electronic and steric effects of the 3,5-dichloro substitution pattern on reaction mechanisms are not presently available in the reviewed literature.
Therefore, a detailed discussion of theoretical and computational investigations into the reaction mechanisms of this compound, including data tables of calculated parameters, cannot be provided at this time due to the absence of specific research on this particular compound. Further research in this area would be necessary to provide such insights.
Applications of 3,5 Dichlorobenzenesulfonyl Chloride in Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The primary utility of 3,5-dichlorobenzenesulfonyl chloride in synthetic chemistry lies in its function as a reactive precursor. The sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reactivity is the foundation for its use in constructing more complex molecules.
A significant application of this compound is in the synthesis of biologically active small molecules, particularly in the field of medicinal chemistry. It serves as a key structural component in the development of enzyme inhibitors and receptor antagonists. A prominent example is its use in the creation of potent antagonists for Very Late Antigen-4 (VLA-4), a cell adhesion molecule involved in inflammatory responses. Researchers have prepared a series of N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues that act as VLA-4 antagonists, demonstrating excellent potency. rsc.org The 3,5-dichlorobenzenesulfonyl group is crucial for the activity of these compounds, which have potential applications in treating inflammatory diseases like asthma. researchgate.net
The table below details several of these VLA-4 antagonists, highlighting their potency as measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound Name | Potency (IC₅₀) |
| N-(1-(3,5-dichlorobenzenesulfonyl)-2S-methyl-azetidine-2-carbonyl)-L-4-(2',6'-dimethoxyphenyl)phenylalanine | ~1 nM |
| Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine derivatives | ~1 nM |
| A series of benzoic acid derivatives (related VLA-4 antagonists) | 0.51 nM |
In the context of peptide and protein chemistry, the sulfonyl chloride group can react with the primary amine of the N-terminal amino acid or the ε-amino group of lysine (B10760008) side chains. google.comuni-koeln.de This modification introduces a robust and sterically demanding 3,5-dichlorobenzenesulfonyl group, which can be used to probe protein structure, alter protein function, or attach other chemical moieties.
Derivatives of this compound can be employed as monomers in the synthesis of advanced polymers. After converting the sulfonyl chloride into a sulfonamide with a diamine, the resulting molecule can be bifunctional, allowing it to be incorporated into polymer chains. The inclusion of the rigid, halogenated aromatic sulfonamide structure into polymer backbones, such as those of polyamides, can enhance key material properties. google.com Research on analogous sulfonated aromatic compounds suggests that their incorporation into polymer matrices can improve thermal stability and modify mechanical characteristics.
In organometallic chemistry, this compound serves as a starting material for the synthesis of specialized ligands. By reacting it with molecules containing both an amine and a coordinating group, sulfonamide-based ligands can be formed. These ligands can then bind to various transition metals to create organometallic complexes. The two chlorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which influences the electronic environment of the metal center in the final complex. This modulation of electronic properties is a key strategy for tuning the reactivity and selectivity of organometallic catalysts.
Derivatization for Functional Material Development
The reactivity of this compound allows for its use in the chemical modification of material surfaces to develop functional materials. Surfaces rich in hydroxyl (-OH) or amine (-NH₂) groups, such as silica (B1680970), cellulose, or certain polymers, can be covalently functionalized with the 3,5-dichlorobenzenesulfonyl group. This process anchors the dichlorophenyl moiety to the surface, which can significantly alter the material's surface properties, such as increasing its hydrophobicity or changing its affinity for other molecules. Such modified materials have potential applications in chromatography, solid-phase extraction, and sensing.
Catalytic Applications and Ligand Synthesis
While not a catalyst itself, this compound is a critical precursor in the synthesis of ligands for catalytic applications. The formation of sulfonamides is a common strategy in developing ligands for asymmetric catalysis. For example, 3,5-dichlorobenzenesulfonamide (B33625), the direct product of the reaction of the sulfonyl chloride with ammonia, has been used as a building block in multi-step syntheses to create more complex molecules used in catalytic research. The resulting sulfonamide ligands can coordinate with transition metals to form catalysts where the steric and electronic profile of the 3,5-dichlorophenyl group helps to control the catalytic activity and stereoselectivity of a reaction.
Medicinal Chemistry and Biological Applications of 3,5 Dichlorobenzenesulfonyl Chloride Derivatives
Development of Pharmaceutical Intermediates and Bioactive Compounds
3,5-Dichlorobenzenesulfonyl chloride serves as a critical reagent in the synthesis of complex organic molecules, including peptides, proteins, and various small-molecule bioactive compounds. Its utility extends to the preparation of organometallic complexes and polymers like polyurethanes and polyamides. The presence of the dichlorinated phenyl ring and the reactive sulfonyl chloride group allows for its incorporation into larger molecular frameworks, imparting specific physicochemical properties that can enhance biological activity. This versatility has made it a valuable building block in the development of novel pharmaceutical agents. For instance, it is a key component in the synthesis of N-(3,5-dichlorobenzenesulfonyl)azetidine-2-carboxylic acid, an intermediate in the development of antibiotics.
Antagonists and Inhibitors Targeting Biological Pathways
Derivatives of this compound have been successfully employed to create highly specific antagonists and inhibitors that target key proteins involved in disease pathways. The distinct structural features of the 3,5-dichlorobenzenesulfonyl group contribute to the high-affinity binding of these derivatives to their biological targets.
A significant area of research has focused on the development of antagonists for the Very Late Antigen-4 (VLA-4), an integrin protein involved in inflammatory processes. A series of N-(3,5-Dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues have been synthesized and identified as highly potent VLA-4 antagonists. These compounds effectively inhibit the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). Research has shown that these derivatives exhibit excellent potency, with IC50 values around 1 nM. The potency of these antagonists is maintained even with a wide variety of substituents on the phenylalanine ring, including neutral, polar, electron-donating, or electron-withdrawing groups. This robust structure-activity relationship highlights the importance of the N-(3,5-dichlorobenzenesulfonyl)-L-prolyl core for high-affinity binding.
Antimicrobial and Antimycobacterial Activities of Sulfonamide Derivatives
Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of this compound have been investigated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The structural modifications of the core molecule significantly influence the potency and breadth of their antibacterial activity.
Research into ocotillol-type derivatives has shown notable efficacy, particularly against Gram-positive bacteria. For instance, certain 3-amino substituted ocotillol derivatives have demonstrated significant inhibitory effects. The inhibitory action of these compounds is generally more pronounced against Gram-positive bacteria as compared to Gram-negative strains. semanticscholar.org
One particular study highlighted a series of 3-amino substituted ocotillol-type derivatives that exhibited good antibacterial activity. Among these, compound 13d was identified as the most active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1-2 μg/mL. semanticscholar.org The same group of compounds also showed activity against Gram-negative bacteria, although to a lesser extent, with MICs for E. coli ranging from 4-32 μg/mL and for P. aeruginosa from 16-128 μg/mL. semanticscholar.org
In contrast, a study on novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids found that all the synthesized compounds were completely inactive against the Gram-positive bacterium Bacillus subtilis. nih.gov However, some of these compounds showed excellent activity against the Gram-negative bacterium E. coli. Specifically, compounds 5a and 9a demonstrated potent activity against E. coli with a zone of inhibition of 31 ± 0.12 mm and 30 ± 0.12 mm, respectively, and a corresponding MIC of 7.81 μg/mL. nih.gov
The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.
| Derivative Type | Compound | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) |
| Ocotillol-Type | 13d | S. aureus | 1-4 | E. coli | 4-32 |
| B. subtilis | 2-8 | P. aeruginosa | 16-128 | ||
| Sulfonamide | 5a | B. subtilis | >500 | E. coli | 7.81 |
| 9a | B. subtilis | >500 | E. coli | 7.81 |
Specific Potency Against Bacillus subtilis
The evaluation of this compound derivatives against Bacillus subtilis has yielded varied results, indicating that the specific structural features of the derivatives are crucial for their activity against this Gram-positive bacterium.
In a study focusing on ocotillol-type derivatives, several compounds demonstrated good antibacterial activity against B. subtilis. For example, compounds 11f, 11g, 11i , and 13a-13d displayed MIC values in the range of 2-8 μg/mL. semanticscholar.org This suggests that the ocotillol scaffold, when appropriately substituted, can be effective against B. subtilis.
Conversely, a different study that synthesized a series of novel sulfonamides found that all the tested compounds were entirely inactive against B. subtilis, with MIC values greater than 500 μg/mL. nih.gov This starkly contrasts with the activity of the ocotillol-type derivatives and underscores the importance of the molecular framework to which the 3,5-dichlorobenzenesulfonyl moiety is attached.
The table below presents the MIC values of representative derivatives against Bacillus subtilis.
| Derivative Type | Compound | MIC (μg/mL) |
| Ocotillol-Type | 11f, 11g, 11i, 13a-13d | 2-8 |
| Sulfonamide | 3a, 3b, 3c, 5a, 5b, 7a, 9a, 11a, 11b | >500 |
Activity against Methicillin-Sensitive and -Resistant Staphylococcus aureus
The challenge of antibiotic resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), has driven research into new antibacterial agents. Derivatives of this compound have shown promise in this area, with some compounds exhibiting potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA.
In one study, a celecoxib-based compound, 46 , was identified as a potent anti-MRSA agent with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov Other derivatives in the same study, compounds 36 and 42-44 , also showed significant activity with an MIC of 1 μg/mL against several MRSA strains. nih.gov The parent compound, celecoxib, displayed a more modest MIC of 32 μg/mL against both S. aureus and MRSA. nih.gov
Another study investigating a TRPM8 agonist, D-3263 , found it to have a significant inhibitory effect against 15 MSSA and 15 MRSA clinical isolates, generally at a concentration of 25 µM. nih.gov The Minimum Bactericidal Concentration (MBC) for S. aureus ATCC 29213 and the MRSA strain ATCC 43300 was also found to be 25 µM, indicating a bactericidal effect. nih.gov
Furthermore, research on 3-(3-benzenesulfonylguanidinyl)thiourea derivatives revealed that a compound with a 4-chloro-phenyl substituent exhibited an MIC of 3.125 μg/ml against both MRSA and methicillin-resistant S. epidermidis (MRSE). sciforum.net A derivative with a 3,4-dichloro-phenyl group was found to be bacteriostatic against MRSA with the same MIC. sciforum.net
The following table summarizes the activity of various derivatives against MSSA and MRSA.
| Derivative Type | Compound | MSSA MIC (μg/mL) | MRSA MIC (μg/mL) |
| Celecoxib-based | 46 | 0.5 | 0.5 |
| 36, 42-44 | 1 | 1 | |
| Celecoxib | 32 | 32 | |
| TRPM8 Agonist | D-3263 | ~12.5 (25 µM) | ~12.5 (25 µM) |
| Benzenesulfonylguanidinylthiourea | R = 4-Cl-C₆H₄ | - | 3.125 |
| R = 3,4-(Cl₂) -C₆H₃ | - | 3.125 (bacteriostatic) |
Anticancer and Antioxidant Properties of Chalcone-Sulfonamide Hybrids
Chalcone-sulfonamide hybrids incorporating the 3,5-dichlorobenzenesulfonyl moiety have been synthesized and evaluated for their potential as anticancer agents. These hybrid molecules are designed to combine the pharmacophoric features of both chalcones and sulfonamides, which are known to possess various biological activities.
Cytotoxic Effects on Human Cancer Cell Lines (HeLa, HL-60, AGS)
Recent studies have demonstrated the significant cytotoxic potential of these hybrid compounds against various human cancer cell lines. In one study, a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides were synthesized and tested against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cancer cells. The IC₅₀ values for these compounds were found to be in the range of 0.89–9.63 µg/mL.
Among the tested derivatives, compound 5 and compound 7 showed the highest activity against AGS and HL-60 cells, with IC₅₀ values below 1.0 µg/mL and 1.57 µg/mL, respectively. For the HeLa cell line, these compounds had IC₅₀ values of 5.67 ± 0.35 µg/mL and 6.34 ± 0.04 µg/mL, respectively.
The cytotoxic activity of these chalcone-sulfonamide hybrids is summarized in the table below.
| Compound | HeLa IC₅₀ (µg/mL) | HL-60 IC₅₀ (µg/mL) | AGS IC₅₀ (µg/mL) |
| 5 | 5.67 ± 0.35 | <1.57 | <1.0 |
| 7 | 6.34 ± 0.04 | <1.57 | - |
Mechanisms of Cell Cycle Inhibition and Apoptosis Induction
Further investigation into the mechanism of action of these chalcone-sulfonamide hybrids has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. Compound 5 , which demonstrated the most potent activity against the AGS gastric cancer cell line, was selected for more detailed mechanistic studies.
Treatment of AGS cells with compound 5 led to cell cycle arrest in the subG0 phase. The percentage of cells in the subG0 phase increased from 2.05% ± 0.35% in control cells to 27.1% ± 0.87% in cells treated with 10 µg/mL of the compound. This substantial increase in the subG0 population is indicative of apoptosis.
The induction of apoptosis by compound 5 was further confirmed by its effects on the mitochondrial membrane and caspase activation. The compound was found to strongly depolarize the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. Furthermore, it activated both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways in the induced cell death.
Enzymatic Inhibition Studies (e.g., Tyrosinase and Pancreatic Lipase)
Derivatives of this compound have also been explored for their potential to inhibit various enzymes, including tyrosinase and pancreatic lipase, which are therapeutic targets for hyperpigmentation and obesity, respectively.
A study on naphthalene-based sulfonate derivatives investigated their inhibitory effects on these two enzymes. The results showed that the synthesized compounds exhibited significant inhibitory activity. For pancreatic lipase, compound 3h (naphthalen-2-yl 2,5-dichlorobenzenesulfonate) was the most effective inhibitor, with an IC₅₀ value of 95.3 ± 4.0 μM. nih.gov
In the case of tyrosinase, compound 3a demonstrated the most potent inhibition with an IC₅₀ value of 40.8 ± 3.3 μM. nih.gov These findings highlight the potential of these derivatives as leads for the development of novel enzyme inhibitors.
The enzyme inhibition data for selected derivatives are presented in the table below.
| Enzyme | Compound | IC₅₀ (μM) |
| Pancreatic Lipase | 3h | 95.3 ± 4.0 |
| Tyrosinase | 3a | 40.8 ± 3.3 |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets.
A key area of investigation has been in the development of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators. researchgate.net In these studies, the benzenesulfonamide (B165840) core serves as a crucial anchor for binding. Research into analogs has revealed that the sulfonamide moiety itself is critical for activity. acs.org Detailed energetic analysis of the sulfonamide group's interaction with its binding pocket shows that both sulfonyl oxygens contribute significantly to the binding energy, and their interactions are coupled. acs.org The removal of the first oxygen is more detrimental to binding affinity than the subsequent removal of the second, highlighting a non-additive contribution to the ligand-protein interaction. acs.org
Further SAR studies on chalcone (B49325) derivatives bearing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have demonstrated that substitutions on the aromatic rings play a pivotal role in modulating cytotoxic activity against cancer cell lines. nih.gov For instance, the presence and position of electron-withdrawing or electron-donating groups can drastically alter the compound's efficacy. nih.gov In the context of HIV-1 capsid inhibitors, a rational design approach starting from a known inhibitor led to the replacement of a methylindole group with a benzenesulfonamide group, which was a key step in evolving the scaffold to identify more potent compounds. nih.gov This process of systematic structural modification is the essence of SAR, leading to compounds with improved activity profiles. nih.gov
| Structural Moiety | Modification/Observation | Impact on Biological Activity | Reference |
|---|---|---|---|
| Sulfonamide Group | Presence of both sulfonyl oxygens | Crucial for binding energy; removal of one or both significantly weakens affinity. | acs.org |
| Aromatic Rings | Addition of bulky or specific electronic groups (e.g., methoxy-phenyl) | Can enhance interactions with the target protein, leading to increased potency. | nih.gov |
| Scaffold Hopping | Replacing a methylindole group with a benzenesulfonamide | Led to the discovery of novel HIV-1 capsid inhibitors with improved antiviral activity. | nih.gov |
Pharmacokinetic and Pharmacodynamic Studies of Lead Compounds
Following the identification of potent molecules through SAR studies, the focus shifts to their pharmacokinetic (PK) and pharmacodynamic (PD) profiles to assess their potential as drug candidates. Pharmacokinetics describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics describes the drug's effect on the body.
A prominent lead compound derived from a sulfonamide scaffold is INT131, a selective PPARγ modulator (SPPARM). nih.gov The pharmacodynamic profile of INT131 is noteworthy because it separates the desired antidiabetic actions from the side effects associated with full PPARγ agonists. researchgate.netresearchgate.net In preclinical models, INT131 improved glucose tolerance to a similar extent as the full agonist rosiglitazone (B1679542) but had significantly less effect on weight gain, hemodilution, and plasma volume. researchgate.net This selective modulation is achieved through a distinct pattern of coregulator recruitment to the PPARγ receptor compared to traditional agonists. researchgate.net Early clinical studies demonstrated that INT131 has highly desirable pharmacokinetic and pharmacodynamic properties, including a robust stimulation of adiponectin levels, which is a key biomarker for therapeutic efficacy. nih.govresearchgate.net
Pharmacokinetic analyses of INT131 have also shown that it can penetrate the brain, with a brain-to-blood partition ratio (Kp value) of 8.5%, suggesting its potential for treating neurological conditions where inflammation is a factor. nih.gov Beyond specific lead compounds, in silico ADME profiling is a common practice for benzenesulfonamide derivatives. nih.govrsc.orgtandfonline.com These computational tools predict properties like human intestinal absorption, lipophilicity, and potential toxicity, allowing researchers to prioritize compounds with favorable drug-like properties for further development. researchgate.netmdpi.com Studies on various benzenesulfonamide series have shown that many derivatives possess promising pharmacokinetic profiles, including good oral bioavailability and non-toxic properties in predictive models. nih.govrsc.orgnih.gov
| Parameter | Finding for Lead Compounds (e.g., INT131) | Significance | Reference |
|---|---|---|---|
| Mechanism of Action (PD) | Selective PPARγ modulator (SPPARM). | Achieves therapeutic efficacy (insulin sensitization) with a potentially improved side-effect profile compared to full agonists. | researchgate.netnih.govresearchgate.net |
| Efficacy Marker (PD) | Robustly stimulates adiponectin levels in human subjects. | Provides evidence of target engagement and pathways associated with therapeutic benefit. | nih.govresearchgate.net |
| Distribution (PK) | Demonstrates ability to penetrate the brain (Kp = 8.5%). | Suggests potential utility for central nervous system indications. | nih.gov |
| ADME Profile (PK) | Derivatives often show good predicted oral bioavailability and low toxicity in in silico models. | Helps in the early selection of candidates with a higher probability of success in clinical development. | nih.govrsc.orgnih.gov |
Computational Studies in Drug Design (Molecular Docking, MD Simulations)
Computational methods are indispensable in modern drug design, providing atomic-level insights that guide the synthesis and optimization of new therapeutic agents. For derivatives of this compound, molecular docking and molecular dynamics (MD) simulations have been extensively used to understand their binding mechanisms and to predict their activity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. rjb.ro This method has been applied to benzenesulfonamide derivatives to study their interactions with a range of targets, including carbonic anhydrase IX (a cancer target), the tropomyosin receptor kinase A (TrkA), and various bacterial enzymes. nih.govrsc.orgrjb.ro These studies calculate a binding energy score, which helps in ranking potential inhibitors, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site. nih.govrsc.org For example, docking studies of derivatives against carbonic anhydrase IX revealed interactions with key residues like Gln92 and Thr200. rsc.org
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.gov MD simulations of sulfonamide inhibitors bound to their target enzymes have been used to explore conformational flexibility and the stability of ligand-enzyme contacts. nih.govresearchgate.net Analyses of MD trajectories, by measuring parameters like the root-mean-square deviation (RMSD), can confirm that the ligand remains stably bound in the active site. acs.org These simulations have shown that the sulfonamide group often maintains key interactions, such as hydrogen bonds or coordination with metal ions (e.g., Zn²⁺ in carbonic anhydrase), throughout the simulation, confirming a stable binding mode. rsc.orgacs.org
| Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX (hCA IX) | Molecular Docking & MD Simulation | Predicted high binding affinity; identified stable interactions with Gln92, Thr200, and the catalytic Zn²⁺ ion. RMSD analysis confirmed complex stability. | rsc.orgacs.org |
| Tropomyosin receptor kinase A (TrkA) | Molecular Docking | Identified a lead compound (AL106) with favorable binding energy and stabilizing hydrophobic interactions with Tyr359 and Ser371. | nih.gov |
| MurD Ligase | MD Simulation | Explored the influence of conformational flexibility on ligand-enzyme contacts and confirmed the importance of interactions with central domain residues for inhibitor potency. | nih.gov |
| Penicillin-Binding Protein 2X (PBP-2X) | Molecular Docking | Identified derivatives with docking scores comparable to the reference drug cefuroxime, noting key hydrogen bond interactions with active site residues. | rjb.ro |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For derivatives of 3,5-Dichlorobenzenesulfonyl chloride, ¹H-NMR provides critical information about the electronic environment of protons on the aromatic ring.
In the ¹H-NMR spectrum of a 3,5-dichlorobenzenesulfonyl moiety, the aromatic protons exhibit a characteristic splitting pattern. Due to the substitution pattern, there are two chemically distinct types of protons. The proton at the C4 position is flanked by two protons at C2 and C6, resulting in a triplet. The protons at the C2 and C6 positions are equivalent and are adjacent to the proton at C4, leading to a doublet.
Detailed research findings for related compounds show specific chemical shifts. For instance, in the analysis of VLA-4 antagonists synthesized from this compound, the aromatic protons of the 3,5-dichlorobenzenesulfonamide (B33625) group were observed as singlets at δ 8.09 (1H) and δ 7.84 (2H) in deuterated methanol (B129727) (CD₃OD). While specific data for the parent sulfonyl chloride is not detailed in the provided sources, the patterns from its derivatives are instrumental in confirming the successful incorporation of the 3,5-dichlorobenzenesulfonyl group during synthesis.
Table 1: Representative ¹H-NMR Data for Compounds Containing the 3,5-Dichlorobenzenesulfonyl Moiety
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| VLA-4 Antagonist Derivative | CD₃OD | 8.09 | s | 1H, Aromatic |
| VLA-4 Antagonist Derivative | CD₃OD | 7.84 | s | 2H, Aromatic |
| 2,5-Dichlorobenzenesulfonyl chloride | - | 8.13 | - | Aromatic |
| 2,5-Dichlorobenzenesulfonyl chloride | - | 7.63 | - | Aromatic |
| 2,5-Dichlorobenzenesulfonyl chloride | - | 7.59 | - | Aromatic |
Note: Data for 2,5-Dichlorobenzenesulfonyl chloride is provided for comparison of a related isomer.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS, Q-TOF)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used in the analysis of this compound and its reaction products.
A key characteristic in the mass spectrum of any chlorine-containing compound is the isotopic pattern. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info For a molecule like this compound, which contains three chlorine atoms (two on the benzene (B151609) ring and one in the sulfonyl chloride group), this results in a distinctive cluster of peaks for the molecular ion [M]⁺ and any chlorine-containing fragments. The relative intensities of these peaks (M, M+2, M+4, M+6) can be calculated and compared to the experimental spectrum to confirm the number of chlorine atoms.
In studies involving VLA-4 antagonists, mass spectrometry was used to confirm the identity of synthesized compounds. For example, the calculated mass for a specific antagonist was [M+H⁺]: 593, which was confirmed by the experimental finding of 593. rsc.org Similarly, another derivative showed a calculated [M+H⁺] of 569, matching the observed mass. rsc.org This confirms the molecular weight of the final products derived from this compound. The fragmentation pattern typically involves the loss of the chlorine atom from the sulfonyl group or the entire sulfonyl chloride group, leading to characteristic daughter ions. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy provides direct evidence for the presence of the key sulfonyl chloride (SO₂Cl) group and the substituted aromatic ring.
The most characteristic absorptions for a sulfonyl chloride are the strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of the -SO₂- group.
Other significant absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of peaks in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
While specific IR spectra for the parent this compound were not found, the characterization of its derivatives consistently relies on identifying these key functional group absorptions to verify the structure. sigmaaldrich.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O | Symmetric Stretch | 1180 - 1195 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |
| C-Cl | Stretch | 600 - 800 | Strong |
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
While the crystal structure of this compound itself is not detailed in the provided sources, extensive crystallographic studies have been performed on its sulfonamide derivatives. For example, the crystal structures of 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, and 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide have been described. chemicalbook.com
These studies reveal that the molecules often adopt a U-shaped conformation, with the two aromatic rings being inclined to each other. chemicalbook.com The crystal packing is typically dominated by hydrogen bonds, such as N—H⋯O interactions, which form characteristic motifs like R²₂(8) loops. chemicalbook.comnih.gov These loops can be further interconnected by other interactions, including C—H⋯O, C—H⋯π, and π–π stacking, to build one-, two-, or three-dimensional supramolecular architectures. chemicalbook.com The conformation around the C—SO₂—NH—C segment is a key structural feature, with torsion angles varying depending on the specific substituents on the second aromatic ring. nih.gov
Table 3: Crystallographic Data for a Representative Derivative: N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃Cl₂NO₂S |
| Crystal System | Monoclinic |
| C—SO₂—NH—C Torsion Angle | -54.9 (3)° |
| Benzene Ring Tilt Angle | 82.3 (2)° |
| Dominant Interaction | N—H⋯O Hydrogen Bonds |
| Supramolecular Motif | Centrosymmetric R²₂(8) loops |
Chromatographic Methods for Purity and Separation (e.g., HPLC, GPC, TLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) is the most commonly cited method for these purposes.
In the synthesis of radiolabeled VLA-4 antagonists, HPLC was crucial for both analysis and purification. rsc.org The purity of intermediates and final products was determined by analyzing the reaction mixture, with radiochemical purity often exceeding 95%. rsc.org For purification, preparative HPLC was employed to isolate the desired compound from unreacted starting materials and impurities. rsc.org
Various column types and mobile phase conditions are used depending on the specific separation required. Examples include:
Columns: Phenomenex Curosil PFP, Zorbax Rx-C18, and Waters XTerra RP-18 columns are frequently used. rsc.org
Mobile Phases: Isocratic systems, such as acetonitrile/water mixtures, are often employed. rsc.org
The retention time (tR) under specific HPLC conditions serves as a reliable identifier for a compound when compared against an authentic standard. This co-elution method was used to establish the identity of the synthesized VLA-4 antagonists. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen and sulfur) in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula. This comparison is a critical step in verifying the empirical formula of a newly synthesized compound and assessing its purity.
For this compound, the molecular formula is C₆H₃Cl₃O₂S. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Table 4: Theoretical Elemental Composition of this compound (C₆H₃Cl₃O₂S)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 29.35% |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.23% |
| Chlorine (Cl) | 35.453 | 3 | 106.359 | 43.32% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.03% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 13.06% |
| Total | 245.507 | 100.00% |
In research, the experimentally determined percentages for C, H, N, and S must fall within a narrow margin (typically ±0.4%) of the calculated theoretical values to confirm the compound's identity and purity.
Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Modeling of Reaction Pathways and Transition States
Similarly, in-depth quantum chemical modeling of the reaction pathways and transition states involving 3,5-dichlorobenzenesulfonyl chloride is not a common subject in published research. While it is a reactant in sulfonamide formation, computational efforts are typically directed at understanding the biological interactions or the mechanism of action of the final products. The fundamental reaction kinetics and transition state geometries for its reactions are often presumed or are not the primary focus of the computational investigations found.
Conclusion and Future Directions in 3,5 Dichlorobenzenesulfonyl Chloride Research
Summary of Key Research Findings and Contributions
3,5-Dichlorobenzenesulfonyl chloride is a significant chemical intermediate, primarily recognized for its role as a versatile building block in organic synthesis. Its strong electrophilic nature makes it a valuable reagent for creating a diverse range of derivatives. cymitquimica.com The most prominent application is in the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds. ekb.eg Research has demonstrated its utility in reacting with primary and secondary amines to form these stable sulfonamide linkages. ekb.eg
A key contribution of this compound is in the development of therapeutic agents. It serves as a crucial intermediate in the synthesis of VLA-4 (α4β1 integrin) antagonists, which are investigated for treating inflammatory and autoimmune diseases, including asthma. lookchem.com Furthermore, studies have revealed the potential of this compound and its derivatives in oncology, with findings indicating anticancer activity against various human cancer cell lines. biosynth.com The mechanism of this activity is attributed to the inhibition of DNA synthesis and the induction of apoptosis. biosynth.com Beyond this, the compound is thought to possess anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis. biosynth.com
The application of this compound extends to pharmacokinetic studies, where its carbon-14 (B1195169) radiolabeled isotopologue is synthesized to trace the metabolism of drug candidates. lookchem.com Its utility is not limited to medicinal chemistry; it is also employed in the synthesis of various small molecules, peptides, polymers like polyurethanes and polyamides, and organometallic complexes. alfa-chemical.com
Table 1: Key Research Applications of this compound
| Research Area | Application | Key Findings/Contributions |
|---|---|---|
| Medicinal Chemistry | Synthesis of VLA-4 Antagonists | Serves as a key building block for potential treatments of asthma and other inflammatory diseases. lookchem.com |
| Oncology | Development of Anticancer Agents | Exhibits activity against cancer cells by inhibiting DNA synthesis and inducing apoptosis. biosynth.com |
| Pharmacokinetics | Radiolabeled Tracers | Used in its ¹⁴C-labeled form for metabolism and pharmacokinetic studies of drug candidates. lookchem.com |
| Organic Synthesis | Versatile Reagent | Acts as a precursor for sulfonamides, esters, and other sulfonyl derivatives via nucleophilic substitution. alfa-chemical.comvulcanchem.com |
| Polymer Science | Monomer Synthesis | Employed in the creation of polymers such as polyurethanes and polyamides. alfa-chemical.com |
Identified Research Gaps and Challenges
Despite its wide utility, research involving this compound faces several challenges. The synthesis of the compound itself often relies on conventional methods like the chlorosulfonation of 1,3-dichlorobenzene (B1664543), which can involve harsh and corrosive reagents like chlorosulfonic acid. lookchem.comvulcanchem.com This presents a need for the development of greener, more sustainable synthetic routes.
Furthermore, while traditional methods for creating sulfonamides are well-established, there is a continuous need for more efficient, one-pot procedures that avoid the isolation of the often-unstable sulfonyl chloride intermediate. princeton.edu The development of such methods could improve safety, reduce waste, and streamline the synthesis of important pharmaceutical compounds. A significant gap also exists in the full exploration of its biological activity, as initial findings on its anticancer and anti-inflammatory properties have yet to be fully translated into developed therapeutic agents. biosynth.com
Table 2: Identified Challenges in this compound Research
| Category | Identified Gap or Challenge |
|---|---|
| Synthesis | Reliance on harsh reagents (e.g., chlorosulfonic acid) for its preparation. lookchem.comvulcanchem.com |
| Reaction Efficiency | Sensitivity of reaction yields to specific conditions, potentially leading to low efficiency in multi-step syntheses. lookchem.com |
| Selectivity | High reactivity of the sulfonyl chloride group can cause chemoselectivity issues in complex molecules. princeton.edu |
| Process Chemistry | Need for more streamlined, one-pot protocols to synthesize derivatives like sulfonamides, avoiding intermediate isolation. princeton.edu |
| Translational Research | Limited translation of its promising in-vitro anticancer and anti-inflammatory activities into clinical applications. biosynth.com |
Proposed Future Research Avenues and Potential Applications
The existing body of research on this compound opens up several promising avenues for future investigation. A primary focus should be on expanding its role in drug discovery and medicinal chemistry. Building on its established use in creating VLA-4 antagonists, future work could explore the synthesis of novel derivatives to target other integrins or inflammatory pathways. lookchem.com Its demonstrated anticancer potential warrants further investigation to optimize the structure for improved potency and selectivity, potentially leading to a new class of chemotherapeutic agents. biosynth.com
A significant future direction lies in its use as a bioisostere for the amide bond in drug design. princeton.edu Replacing an amide with a sulfonamide group derived from this compound can alter a molecule's geometric properties, metabolic stability, and binding affinity, offering a powerful strategy for lead optimization in pharmaceutical development. princeton.edu
In the realm of synthetic methodology, the development of novel, milder, and more efficient protocols for both the synthesis of this compound and its subsequent conversion to derivatives is crucial. This includes exploring catalytic methods that avoid stoichiometric, corrosive reagents. Furthermore, leveraging its reactivity to create advanced materials is another promising area. Its potential use in synthesizing specialty polymers and functional materials remains largely untapped. alfa-chemical.com There is also an opportunity to explore its application in agrochemical research, as structurally related compounds are known intermediates for herbicides. google.com
Finally, converting the sulfonyl chloride to a sulfonyl fluoride (B91410) could open new applications. Sulfonyl fluorides possess attenuated electrophilicity, which can allow for more selective reactions and have found utility as "click" handles for chemical probes and the development of programmable bifunctional reagents. princeton.edu
Q & A
Q. How can the synthesis of 3,5-dichlorobenzenesulfonyl chloride be optimized for higher yield and purity?
The synthesis involves sequential chlorination, hydrolysis, and sulfonation steps. Key factors include:
- Chlorination efficiency : Temperature control (70–90°C) and stoichiometric excess of chlorinating agents (e.g., Cl₂ or SOCl₂) to ensure complete side-chain and ring chlorination .
- Hydrolysis conditions : Use of aqueous acidic media (e.g., H₂SO₄) at controlled pH to minimize side reactions.
- Purity validation : Post-synthesis purification via fractional distillation or recrystallization, with purity confirmed by ¹H NMR (e.g., absence of proton signals from intermediates) . Reported yields under optimized conditions reach ~63% with purity >99% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory due to its corrosive and lachrymatory vapors .
- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .
- Environmental precautions : Prevent discharge into drains; collect waste in sealed containers for incineration .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Mass spectrometry (MS) : Electron ionization (EI) spectra show characteristic fragments at m/z 245 (M⁺) and 210 (M⁺–Cl) .
- Infrared (IR) spectroscopy : Key peaks include S=O stretching (~1370 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ ~7.5–8.0 ppm), with no splitting due to symmetry, and sulfonyl chloride carbons at δ ~125–135 ppm .
Advanced Research Questions
Q. How can discrepancies in spectral data for this compound be resolved during structural validation?
- Cross-referencing databases : Compare experimental IR and MS data with NIST Standard Reference Data, which provides validated spectra for sulfonyl chlorides .
- Crystallographic validation : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for precise bond-length and angle measurements. For example, S–O bond lengths typically range from 1.40–1.45 Å .
- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can predict vibrational frequencies and NMR chemical shifts for comparison .
Q. What experimental strategies address low reactivity of this compound in nucleophilic substitutions?
- Catalytic activation : Use Lewis acids (e.g., AlCl₃) to polarize the S–Cl bond, enhancing electrophilicity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction kinetics.
- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-limiting steps and adjust temperature/pH accordingly .
Q. How can SHELX software improve crystallographic analysis of derivatives synthesized from this compound?
- Structure refinement : SHELXL refines atomic displacement parameters (ADPs) and hydrogen positions, critical for resolving disorder in sulfonamide derivatives .
- Twinned data handling : SHELXE’s dual-space algorithms resolve phase ambiguities in non-merohedral twinning, common in sulfonyl chloride crystals .
- Validation tools : PLATON in SHELXPRO checks for voids, hydrogen bonding, and geometric outliers to ensure structural integrity .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported melting points or spectral peaks for this compound?
- Purity verification : Re-measure thermal properties (e.g., DSC for melting points) after recrystallization from anhydrous solvents .
- Batch variability : Trace moisture or residual solvents (e.g., SOCl₂) can alter spectral profiles. Dry samples under vacuum (<0.1 mmHg) for 24 hours prior to analysis .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Chlorination Temperature | 80°C (±2°C) | |
| Hydrolysis pH | 1.5–2.0 (H₂SO₄-mediated) | |
| Recrystallization Solvent | Dry hexane/ethyl acetate (3:1 v/v) | |
| IR S=O Stretch | 1365–1375 cm⁻¹ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
